4-isopropoxy-N-mesitylbenzamide
Description
4-Isopropoxy-N-mesitylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an isopropoxy group (-OCH(CH₃)₂) at the para position of the benzene ring and a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4g/mol |
IUPAC Name |
4-propan-2-yloxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-12(2)22-17-8-6-16(7-9-17)19(21)20-18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3,(H,20,21) |
InChI Key |
OTJTZSAQQQEBSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The table below highlights key differences between 4-isopropoxy-N-mesitylbenzamide and structurally related benzamides identified in the evidence:
Key Observations:
- Steric Effects : The mesityl group in this compound introduces significant steric hindrance compared to smaller N-substituents like isopropyl (in 4-bromo-N-isopropyl-3-methoxybenzamide) or 3-methylphenyl (in 4-methoxy-N-(3-methylphenyl)benzamide). This bulk may limit binding to shallow protein pockets but enhance selectivity in hydrophobic environments .
- Polarity and Solubility : Analogs with sulfonamide and heterocyclic groups (e.g., thiazole in or piperazine in ) exhibit increased polarity, enhancing solubility in polar solvents.
Electronic and Functional Group Impacts
- Electron-Withdrawing vs. Methoxy and isopropoxy groups are electron-donating, which may activate the benzene ring toward electrophilic attack in synthetic modifications .
- Hydrogen Bonding: Sulfonamide-containing analogs (e.g., ) can act as hydrogen bond acceptors/donors, facilitating interactions with biological targets like enzymes or receptors.
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